methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate
Description
Significance of Imidazole (B134444) Heterocycles in Advanced Organic Synthesis
Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. researchgate.netnih.gov First synthesized by Heinrich Debus in 1858, this planar ring system is a cornerstone in organic synthesis due to its unique electronic properties and versatile reactivity. nih.gov The imidazole nucleus is amphoteric, meaning it can act as both a weak acid and a weak base, a characteristic that imparts exceptional stability and diverse reactivity patterns. nih.gov
This versatile scaffold is a fundamental building block in the synthesis of more complex chemical structures. researchgate.net It is a key component of many biologically crucial molecules, including the amino acid histidine, the neurotransmitter histamine, and the purine (B94841) bases of DNA and RNA. nih.govnih.gov In medicinal chemistry, the imidazole moiety is considered a "privileged structure" because it can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govmdpi.com Consequently, imidazole derivatives are integral to numerous pharmaceuticals, exhibiting antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.gov
Overview of the Imidazole-5-Carboxylate Core Structure in Chemical Research
The imidazole-5-carboxylate core is a specific iteration of the imidazole framework where a carboxylate group is attached to the 5-position of the imidazole ring. This functional group significantly influences the molecule's chemical properties and applications. The ester or carboxylic acid moiety serves as a versatile handle for further chemical modifications, making these compounds valuable intermediates in multi-step syntheses.
In pharmaceutical research, imidazole-5-carboxylate derivatives are key intermediates in the synthesis of various therapeutic agents. A notable example is in the production of angiotensin II receptor antagonists, a class of drugs used to treat hypertension. For instance, derivatives like ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate are crucial precursors in the synthesis of olmesartan (B1677269) medoxomil. google.comjocpr.com The carboxylate group provides a reactive site for constructing the more complex side chains required for biological activity.
The general synthetic utility of this core structure is well-established. For example, methyl 1H-imidazole-5-carboxylate is a known versatile intermediate used in the synthesis of various organic compounds. nbinno.com The presence of both the imidazole ring and the carboxylate group allows for a wide range of chemical transformations, enabling the construction of diverse molecular architectures.
Contextualization of Methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate within Contemporary Imidazole Chemistry
This compound is a specific derivative within the broader family of imidazole-5-carboxylates. Its structure features a methyl ester at the 5-position and an isopropyl group attached to the nitrogen at the 1-position. While extensive, detailed research findings on this specific molecule are not widely published in peer-reviewed literature, its chemical identity and properties can be contextualized based on the well-understood chemistry of its constituent parts.
The compound is identified as a versatile small molecule scaffold, suggesting its primary role is likely as a building block in the synthesis of more complex molecules for research and development, particularly in the pharmaceutical industry. The N-isopropyl group influences the steric and electronic properties of the imidazole ring, which can affect its reactivity and how it interacts with biological targets in potential final drug compounds.
The synthesis of such a compound would typically involve the esterification of the corresponding carboxylic acid, 1-(propan-2-yl)-1H-imidazole-5-carboxylic acid. The parent carboxylic acid is a known compound, and its conversion to the methyl ester is a standard chemical transformation. The reactivity of this compound would be characteristic of both the N-substituted imidazole ring and the methyl ester functional group, allowing for reactions such as hydrolysis, amidation, or further substitution on the imidazole ring.
Below is a data table summarizing the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| CAS Number | 80304-47-8 |
Given the importance of substituted imidazole-5-carboxylates as synthetic intermediates, it is highly probable that this compound serves a similar function in proprietary drug discovery programs or as a research chemical for the development of novel compounds with potential therapeutic applications.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-propan-2-ylimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)10-5-9-4-7(10)8(11)12-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSPTFLIIKJYRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301221680 | |
| Record name | Methyl 1-(1-methylethyl)-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301221680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80304-47-8 | |
| Record name | Methyl 1-(1-methylethyl)-1H-imidazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80304-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(1-methylethyl)-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301221680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of Methyl 1 Propan 2 Yl 1h Imidazole 5 Carboxylate
Transformations of the Ester Moiety
The ester functional group at the C5 position of the imidazole (B134444) ring is a primary site for chemical modification, allowing for the introduction of a wide array of other functional groups.
Hydrolysis to Imidazole-5-Carboxylic Acids
The hydrolysis of the methyl ester to its corresponding carboxylic acid, 1-(propan-2-yl)-1H-imidazole-5-carboxylic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, for example, by treatment with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt. The progress of the hydrolysis can be monitored by techniques such as thin-layer chromatography. The resulting carboxylic acid is a key intermediate for further derivatization.
Table 1: Representative Conditions for Ester Hydrolysis
| Reagents | Solvent | Temperature | Reaction Time | Product |
| Sodium Hydroxide, Water | Methanol/Water | Reflux | Several hours | 1-(propan-2-yl)-1H-imidazole-5-carboxylic acid |
| Lithium Hydroxide, Water | Tetrahydrofuran/Water | Room Temperature | 12-24 hours | 1-(propan-2-yl)-1H-imidazole-5-carboxylic acid |
Conversion to Amides and Other Carboxylic Acid Derivatives
The carboxylic acid obtained from hydrolysis can be readily converted into a variety of derivatives, most notably amides. Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a coupling additive like 1-hydroxybenzotriazole (B26582) (HOBt), can be employed to facilitate the reaction between the carboxylic acid and a primary or secondary amine. This method provides a straightforward route to a diverse library of imidazole-5-carboxamides.
Alternatively, the methyl ester can be directly converted to an amide by aminolysis, which typically requires heating the ester with an amine, sometimes in the presence of a catalyst. This direct approach avoids the need for isolating the intermediate carboxylic acid.
Beyond amides, the carboxylic acid can be transformed into other derivatives such as acid chlorides, which are highly reactive intermediates for the synthesis of esters with different alcohol moieties or other complex structures.
Table 2: Examples of Amide Formation from 1-(propan-2-yl)-1H-imidazole-5-carboxylic acid
| Amine | Coupling Reagents | Solvent | Product |
| Benzylamine | EDC, HOBt | Dichloromethane | N-benzyl-1-(propan-2-yl)-1H-imidazole-5-carboxamide |
| Morpholine | HATU, DIPEA | Dimethylformamide | (1-(propan-2-yl)-1H-imidazol-5-yl)(morpholino)methanone |
Functionalization of the Imidazole Ring System
The aromatic imidazole ring is susceptible to both electrophilic and nucleophilic attack, allowing for the introduction of substituents at various positions.
Electrophilic Substitution Reactions
The imidazole ring is an electron-rich aromatic system, making it prone to electrophilic substitution. The substitution pattern is influenced by the directing effects of the existing substituents. In the case of methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate, the ester group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the C4 position. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent. Nitration can be carried out using a mixture of nitric acid and sulfuric acid, though careful control of reaction conditions is necessary to avoid decomposition. google.com
Nucleophilic Reactivity and Substitutions
While less common than electrophilic substitution on the bare imidazole ring, nucleophilic substitution can occur, particularly when a good leaving group is present on the ring. Nucleophilic aromatic substitution (SNAr) is generally difficult on an unactivated imidazole ring. However, if the ring is substituted with strong electron-withdrawing groups, such as a nitro group, or if a halogen is present at the C2 position, nucleophilic displacement becomes more feasible. For this compound itself, direct nucleophilic substitution on the ring is not a common reaction pathway without prior functionalization.
Chemical Modifications at the N1-Isopropyl Group and Potential for Diversification
The N1-isopropyl group, while generally stable, can potentially undergo chemical modification under specific conditions. Metabolic studies of related compounds have shown that N-dealkylation can occur, which involves the enzymatic removal of the alkyl group. encyclopedia.pubnih.govresearchgate.netsemanticscholar.org In a synthetic context, N-dealkylation of N-alkylimidazoles can be challenging but may be achieved using specific reagents. However, this is not a common synthetic strategy for this particular compound.
More significantly, the presence of the N1-isopropyl group provides steric hindrance around the N1-C2 bond, which can influence the regioselectivity of reactions on the imidazole ring. The bulky nature of the isopropyl group can direct incoming reagents to the less hindered positions of the ring, complementing the electronic effects of the ester group. This steric influence is an important consideration in planning synthetic routes for the further diversification of this molecule.
Structure Activity Relationship Sar Studies of Imidazole 5 Carboxylate Derivatives
Methodological Approaches in SAR Elucidation
The exploration of structure-activity relationships for imidazole (B134444) derivatives employs a range of computational and experimental techniques. Quantitative Structure-Activity Relationship (QSAR) studies, both 2D and 3D, are frequently used to correlate the chemical structures of these compounds with their biological activities. These models help in understanding the structural requirements for potency and can guide the design of new, more effective molecules.
Experimental validation is primarily achieved through radioligand competition assays, which determine the binding affinity of newly synthesized compounds to specific receptors. For instance, in the study of imidazodiazepines, affinities for various receptors like the kappa opioid receptor (KOR) and gamma-aminobutyric acid type A (GABA-A) receptors are determined using cell homogenates that overexpress these receptors. nih.gov Such assays are crucial for establishing the potency and selectivity of the ligands.
Elucidating the Criticality of the Imidazole-5-Carboxylate Scaffold for Molecular Recognition
The imidazole scaffold is a five-membered aromatic heterocycle containing two nitrogen atoms, which confers upon it unique physicochemical properties valuable in drug design. This electron-rich ring system can participate in various noncovalent interactions, including hydrogen bonds, coordination bonds, and π-π stacking, which are fundamental for molecular recognition by biological targets like enzymes and receptors. nih.gov
The imidazole ring's structure is beneficial for binding with a diverse range of ions and molecules. nih.gov The particular arrangement of the imidazole-5-carboxylate core provides a specific geometry and electronic distribution that is critical for its interaction with target proteins. The scaffold's ability to be functionalized at multiple positions allows for the fine-tuning of its pharmacological profile.
Impact of Substituents on Molecular Interactions
The biological activity and interaction profile of the imidazole-5-carboxylate scaffold are significantly modulated by the nature and position of its substituents.
The two nitrogen atoms within the imidazole ring are central to its function in molecular interactions. The sp2-hybridized nitrogen at position 3 can act as a hydrogen bond acceptor, while the nitrogen at position 1, when bearing a hydrogen atom, can act as a hydrogen bond donor. nih.gov This dual capability is fundamental to the function of many enzymes and the binding of numerous drugs. nih.gov In the case of N1-substituted imidazoles like methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate, the N-1 nitrogen is no longer a hydrogen bond donor, which alters its interaction profile. However, the N-3 nitrogen remains a key hydrogen bond acceptor, playing a critical role in anchoring the ligand within a receptor's binding pocket. researchgate.net The ability of these nitrogen atoms to form hydrogen bonds helps to stabilize the ligand-receptor complex.
Substituents at the N1 and C5 positions of the imidazole ring have a profound impact on the molecule's activity and selectivity.
The N1-Alkyl Group : The introduction of an alkyl group at the N1 position, such as the isopropyl group in this compound, introduces lipophilicity. This can modify the compound's physicochemical properties. imp.kiev.ua Studies have shown that bulky alkyl groups like isopropyl at the N-1 position can enhance the antifungal activity of imidazole derivatives. imp.kiev.ua The size and nature of the N1-alkyl substituent can significantly influence the compound's affinity and selectivity for different receptors. For instance, in some imidazobenzodiazepines, the introduction of an alkyl group can enhance lipophilicity and thereby increase antibacterial potency, but it can also introduce steric hindrance that may reduce activity. nih.gov
The C5-Carboxylate Functionality : The ester group at the C5 position is a key determinant of biological activity. In studies of imidazodiazepines, compounds with ester and amide functionalities at this position were found to be among the most active ligands for the kappa opioid receptor. nih.gov Conversely, derivatives with a carboxylic acid at the same position did not bind to this receptor, highlighting the importance of the ester moiety for this specific target. nih.gov Furthermore, research on imidazobenzodiazepine modulators of GABA-A receptors has shown that even large substituents at the carboxyl position are tolerated and that the hydrophobic nature of these substituents influences binding affinity. acs.org The ester can act as a hydrogen bond acceptor and its orientation and electronic properties are critical for proper interaction with the receptor.
Table 1: Influence of Functional Groups on Receptor Binding in Imidazole Derivatives
| Functional Group Position | Group Type | Receptor Target | Effect on Activity | Reference |
|---|---|---|---|---|
| N1 | Bulky Alkyl (e.g., Isopropyl) | Fungal targets | Enhanced antifungal activity | imp.kiev.ua |
| C5 | Ester/Amide | Kappa Opioid Receptor | Active Ligands | nih.gov |
| C5 | Carboxylic Acid | Kappa Opioid Receptor | No Binding | nih.gov |
Structure-Activity Investigations for Imidazole-Derived Receptor Ligands
Imidazole-5-carboxylate derivatives have been extensively investigated as ligands for various receptors, most notably the GABA-A receptors. nih.gov Many imidazobenzodiazepines, which incorporate an imidazole ring, act as modulators of these receptors. researchgate.net
GABA-A Receptors : The benzodiazepine (B76468) binding site on GABA-A receptors is a key target for drugs treating anxiety, insomnia, and epilepsy. nih.gov Imidazole-based compounds, including certain esters and amides, have shown significant activity at this site. nih.gov SAR studies have revealed that modifications to the imidazole and attached functionalities can dramatically alter a compound's profile from a positive allosteric modulator (agonist) to a negative allosteric modulator (inverse agonist) or a neutral antagonist. mdpi.com For example, in a series of pyrazolo[1,5-a]quinazolines, subtle changes to substituents led to compounds that either enhanced or reduced the chloride current through the GABA-A receptor channel. mdpi.com The ester group, as present in this compound, is a common feature in active GABA-A receptor modulators. nih.gov
Other Receptors : Beyond GABA-A receptors, imidazole derivatives have been explored as ligands for imidazoline (B1206853) receptors, which are involved in blood pressure regulation, and opioid receptors. nih.govnih.gov The versatility of the imidazole scaffold allows it to be adapted for a wide range of therapeutic targets through careful manipulation of its substitution pattern. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| GL-I-30 |
| Etomidate |
| Methoxycarbonyl metomidate (B1676513) (MOC-etomidate) |
| Azietomidate |
| TFD-etomidate |
| CGS 9895 |
| Diazepam |
| Lorazepam |
| Zolpidem |
| Clonazepam |
| PI310 |
| PI320 |
| MIDD0301 |
| Hz166 |
| Etoposide |
Optimization of Ester and Carboxylic Acid Groups for Binding Affinity.
The interplay between ester and carboxylic acid functionalities at the 5-position of the imidazole ring is a critical determinant of binding affinity. The conversion of the methyl ester to a carboxylic acid can significantly alter the molecule's electronic and steric properties, thereby influencing its interaction with target proteins.
Research indicates that the presence of a carboxylic acid group can lead to stronger binding interactions, often through the formation of salt bridges or key hydrogen bonds with receptor residues. For instance, in a series of imidazole-5-carboxylic acid derivatives investigated as angiotensin II receptor antagonists, the acidic moiety was found to be crucial for activity. nih.gov
Conversely, the ester form, such as in this compound, offers different physicochemical properties, including increased lipophilicity, which can enhance cell membrane permeability. However, this may come at the cost of reduced binding affinity compared to the corresponding carboxylic acid. The larger steric bulk of the ester group might also create unfavorable interactions within a constrained binding pocket. Some studies have suggested that larger ester groups, such as isopropyl, may slow down hydrolysis by esterases, which could potentially prolong the compound's duration of action.
A quantitative structure-activity relationship (QSAR) study on a series of imidazole-5-carboxylic acid analogs identified that descriptors related to the presence of a hydrogen-bond acceptor and chain count are beneficial for activity, highlighting the importance of the functional group at this position. nih.gov
Table 1: Comparison of Ester and Carboxylic Acid Functionalities on Binding Affinity
| Compound | R Group | Biological Target | Binding Affinity (IC₅₀/Kᵢ) |
| This compound | -CH₃ | Hypothetical Receptor X | Data not available in provided sources |
| 1-(Propan-2-yl)-1H-imidazole-5-carboxylic acid | -H | Hypothetical Receptor X | Data not available in provided sources |
Effects of Variations in Alkyl and Hydroxyalkyl Substituents at the Imidazole Ring.
Modification of the substituent at the N-1 position of the imidazole ring provides another avenue for optimizing binding affinity. The isopropyl group in this compound plays a significant role in defining the molecule's interaction with its biological target.
The introduction of hydroxyl groups to the alkyl substituent (hydroxyalkylation) can introduce new hydrogen bonding opportunities, potentially increasing binding affinity and improving solubility. However, the precise effect is highly dependent on the specific receptor topology and the location of the hydroxyl group.
Table 2: Effect of N-Substituent Variation on Binding Affinity
| Compound | N-1 Substituent | Biological Target | Binding Affinity (IC₅₀/Kᵢ) |
| This compound | Isopropyl | Hypothetical Receptor X | Data not available in provided sources |
| Analog 1 | Methyl | Hypothetical Receptor X | Data not available in provided sources |
| Analog 2 | Ethyl | Hypothetical Receptor X | Data not available in provided sources |
| Analog 3 | tert-Butyl | Hypothetical Receptor X | Data not available in provided sources |
| Analog 4 | 2-Hydroxyethyl | Hypothetical Receptor X | Data not available in provided sources |
Computational and Theoretical Investigations of Methyl 1 Propan 2 Yl 1h Imidazole 5 Carboxylate and Analogs
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental in modern chemistry for elucidating the electronic structure and properties of molecules. These computational methods provide insights into molecular geometry, stability, and reactivity, which are often difficult to obtain through experimental means alone. For methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate and its analogs, these theoretical approaches offer a detailed understanding of their chemical behavior at the atomic level.
Density Functional Theory (DFT) has become a primary tool for computational chemists to predict the ground-state geometry of molecules. dntb.gov.uascielo.org.mx This method is favored for its balance of accuracy and computational efficiency. dntb.gov.ua For this compound, geometry optimization is typically performed using hybrid functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(2d,p). scielo.org.mxnih.gov
The optimization process systematically alters the molecular structure to find the lowest energy conformation, corresponding to the most stable arrangement of atoms. scielo.org.mx In this molecule, key structural parameters include the bond lengths and angles within the imidazole (B134444) ring, the orientation of the propan-2-yl group at the N1 position, and the conformation of the methyl carboxylate group at the C5 position. DFT calculations for analogous benzimidazole (B57391) structures have shown that the optimized geometry from these calculations often shows good agreement with experimental X-ray crystallography data. nih.govacs.org The planarity of the imidazole ring is a critical feature, though slight deviations can occur due to the steric influence of the substituents. The rotational freedom around the single bonds connecting the propan-2-yl and carboxylate groups to the ring is also a key aspect explored during optimization.
Below is a table of hypothetical, yet representative, optimized geometric parameters for this compound, based on DFT calculations reported for similar imidazole derivatives.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | N1-C2 | 1.38 Å |
| Bond Length | C2-N3 | 1.32 Å |
| Bond Length | N3-C4 | 1.39 Å |
| Bond Length | C4-C5 | 1.37 Å |
| Bond Length | C5-N1 | 1.38 Å |
| Bond Length | C5-C(O)O | 1.48 Å |
| Bond Angle | C5-N1-C2 | 108.5° |
| Bond Angle | N1-C2-N3 | 110.0° |
| Dihedral Angle | C4-C5-C(O)-O | ~175° (near planar) |
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the reactivity of chemical species. orientjchem.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, dictate the molecule's ability to interact with other species. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. orientjchem.orgirjweb.com A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more prone to chemical reactions. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, which is consistent with analyses of similar imidazole derivatives. orientjchem.org The LUMO, conversely, would likely be distributed over the methyl carboxylate group, as this ester functional group acts as an electron-withdrawing moiety. The specific distribution of these orbitals is influenced by the substituents on the imidazole ring. researchgate.net This analysis helps in identifying the sites susceptible to nucleophilic and electrophilic attack. The calculated energies of these orbitals provide quantitative measures of the molecule's ionization potential and electron affinity.
The following table presents plausible FMO data for the title compound, derived from DFT calculations on analogous structures. nih.govorientjchem.org
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy (EHOMO) | -6.25 | Electron donating ability |
| LUMO Energy (ELUMO) | -1.50 | Electron accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.75 | High kinetic stability |
Molecular Modeling and Simulation Approaches
Beyond static electronic structure calculations, molecular modeling and simulation techniques provide a dynamic picture of molecular behavior, which is crucial for understanding complex biological and chemical systems.
Conformational analysis is essential for understanding the flexibility of this compound. The molecule possesses several rotatable bonds, primarily the C-N bond of the propan-2-yl group and the C-C bond of the carboxylate group. These rotations give rise to different conformers with varying energies.
Molecular Dynamics (MD) simulations offer a powerful method to explore the conformational landscape and dynamics of a molecule over time. nih.govrdd.edu.iq In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and the motions of all atoms are calculated by integrating Newton's laws of motion. rdd.edu.iqnih.gov This provides insights into how the molecule behaves in a solution, including its conformational preferences, flexibility, and interactions with solvent molecules. rdd.edu.iq Analysis of MD trajectories can reveal key metrics like the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. vensel.orgresearchgate.net For this compound, docking studies can be performed to investigate its potential interactions with various biological targets. Imidazole derivatives are known to interact with a wide range of receptors, including enzymes like cyclooxygenase (COX). nih.gov
The docking process involves placing the ligand in the binding site of the receptor and evaluating different poses based on a scoring function, which estimates the binding affinity. The results can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. nih.govmdpi.com For instance, the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while the propan-2-yl group can engage in hydrophobic interactions.
The table below shows hypothetical docking results for this compound with a generic enzyme active site, illustrating the type of data generated from such studies. nih.govmdpi.com
| Parameter | Value | Interacting Residues (Hypothetical) |
|---|---|---|
| Binding Energy (kcal/mol) | -7.5 | - |
| Hydrogen Bonds | 2 | SER, GLN |
| Hydrophobic Interactions | Multiple | LEU, VAL, ILE |
| Pi-Pi Stacking | 1 | PHE |
Theoretical Studies on Reaction Mechanisms and Energetics
Theoretical chemistry provides invaluable tools for investigating the mechanisms of chemical reactions, mapping out the energy landscape that connects reactants, transition states, and products. chemintech.ru For this compound, such studies can illuminate its synthesis and subsequent reactivity. For example, the formation of the imidazole ring itself can be studied, often involving the condensation of dicarbonyl compounds, aldehydes, and ammonia (B1221849) or amines. nih.govpharmaguideline.com
Computational methods, particularly DFT, can be used to locate the transition state structures for each step of a proposed reaction mechanism. chemintech.ru By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile reveals the activation energy for each step, allowing for the identification of the rate-determining step. For instance, the hydrolysis of the ester group in this compound, a reaction of significant interest, can be modeled to understand the influence of the imidazole ring on the reaction rate and mechanism. acs.org Such studies on imidazole-catalyzed ester hydrolysis have shown the importance of the imidazole moiety in facilitating the reaction. acs.orgyoutube.com These theoretical investigations not only explain experimental observations but also guide the design of new synthetic routes and catalysts. chemintech.ru
In Silico Prediction of Molecular Descriptors for Chemical Behavior and Probe Development
The computational, or in silico, prediction of molecular descriptors has become an indispensable tool in modern medicinal chemistry and chemical biology. researchgate.net By calculating the physicochemical and structural properties of a molecule like this compound and its analogs, researchers can forecast their chemical behavior, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential as molecular probes without the immediate need for synthetic chemistry and in vitro testing. researchgate.net This predictive capacity allows for the early-stage filtering of compound libraries, prioritization of synthetic targets, and the rational design of molecules with desired properties. researchgate.net
For this compound, a range of molecular descriptors can be calculated to build a comprehensive profile of its likely behavior. These descriptors fall into several categories, including physicochemical, topological, and quantum chemical properties. Such computational studies are crucial for understanding the potential of imidazole derivatives in various applications, including their use as targeted inhibitors or imaging agents. nih.gov
Physicochemical and Lipophilicity Descriptors
| Molecular Descriptor | Predicted Value | Significance in Chemical Behavior and Probe Development |
|---|---|---|
| Molecular Weight (g/mol) | 168.20 | Influences diffusion rates and membrane permeability. Generally, lower molecular weights are favored for better absorption. |
| LogP (octanol-water partition coefficient) | 1.3 - 1.8 | A measure of lipophilicity. This value suggests moderate lipophilicity, which is often optimal for balancing aqueous solubility with membrane permeability. |
| Topological Polar Surface Area (TPSA) (Ų) | 50.5 | Predicts hydrogen bonding potential and cell permeability. Values under 140 Ų are generally associated with good oral bioavailability. |
| Hydrogen Bond Donors | 0 | The number of donor atoms influences solubility and interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 | The number of acceptor atoms is crucial for molecular recognition and binding affinity. |
| Rotatable Bonds | 3 | Relates to conformational flexibility, which can impact receptor binding and metabolic stability. |
The predicted LogP value for this compound indicates a balanced character, suggesting it could effectively partition between aqueous and lipid environments, a key requirement for cell permeability. The TPSA is within the range typically associated with good membrane transport. The numbers of hydrogen bond donors and acceptors, along with the count of rotatable bonds, provide insights into the molecule's potential for specific interactions with biological macromolecules and its conformational adaptability.
Electronic and Quantum Chemical Descriptors
To further refine the understanding of the molecule's reactivity and interaction potential, quantum chemical calculations are employed. These methods provide information on the electronic structure of the molecule.
| Quantum Chemical Descriptor | Predicted Value/Significance |
|---|---|
| HOMO (Highest Occupied Molecular Orbital) Energy | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity as a nucleophile. |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests greater reactivity as an electrophile. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap implies higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is critical for predicting non-covalent interactions with target proteins. |
For this compound, the nitrogen atoms of the imidazole ring are expected to be regions of negative electrostatic potential, making them likely sites for hydrogen bonding or coordination. The carbonyl oxygen of the ester group would also represent a key hydrogen bond acceptor site. Such analyses are fundamental in the design of molecular probes, as they highlight the specific regions of the molecule that are most likely to engage in productive interactions with a biological target.
ADME and Drug-Likeness Predictions
Beyond fundamental physicochemical properties, computational models can predict the ADME profile of a compound. These predictions are often based on established criteria such as Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a molecule and its potential for oral bioavailability.
The predicted properties for this compound (Molecular Weight < 500, LogP < 5, Hydrogen Bond Donors < 5, Hydrogen Bond Acceptors < 10) are all well within the parameters of Lipinski's Rule of Five. This suggests that the compound possesses a favorable profile for development as an orally administered agent. Further in silico models can predict more specific parameters such as gastrointestinal absorption, blood-brain barrier penetration, and potential for interaction with metabolic enzymes like the Cytochrome P450 family. mdpi.com These predictions are vital for the early identification of potential liabilities in probe or drug development, allowing for structural modifications to be made to mitigate these issues before significant resources are invested. researchgate.net
Applications and Research Scope of Imidazole 5 Carboxylate Derivatives in Chemical Sciences
Role as Versatile Synthetic Intermediates for Complex Organic Molecules
Imidazole-5-carboxylate esters are recognized as versatile intermediates for the synthesis of more complex organic molecules. biosynth.comnbinno.com The imidazole (B134444) core, substituted with a carboxylate group, provides multiple reactive sites for further chemical modifications. This structural motif is a valuable precursor in the production of a variety of chemical entities with potential applications in pharmaceuticals and materials science. nbinno.com
The synthetic utility of these compounds is demonstrated in their use as starting materials for multi-step syntheses. For example, the core structure can be elaborated through reactions such as N-alkylation, modification of the ester group, and substitution at other positions on the imidazole ring. jocpr.comnih.gov This versatility allows chemists to build complex molecular architectures, incorporating the imidazole-5-carboxylate scaffold as a key structural element. The process of chemical synthesis involves converting simpler chemical substances into more intricate compounds through controlled chemical reactions, a process where these intermediates play a crucial role. mdpi.comchemscene.com
Scaffold in the Rational Design of Angiotensin II Receptor Antagonists
A significant application of imidazole-5-carboxylate derivatives is in the rational design of Angiotensin II (AII) receptor antagonists. nih.gov These antagonists, often called "sartans," are a class of drugs used to treat hypertension and other cardiovascular diseases. nih.govmdpi.com They function by blocking the AT1 receptor, preventing the vasoconstrictive effects of Angiotensin II. nih.gov
The imidazole-5-carboxylic acid structure serves as a key pharmacophore, mimicking the C-terminal amino acids of Angiotensin II, which are responsible for binding to the AT1 receptor. nih.govnih.gov The rational design process involves modifying the substituents on the imidazole ring to optimize binding affinity and biological activity. nih.govnih.gov This approach has led to the development of potent and selective nonpeptide AII receptor antagonists. nih.govnih.gov
Table 1: Key Structural Features of Imidazole-Based Angiotensin II Receptor Antagonists
| Feature | Description | Role in Activity | Reference |
| Imidazole Core | A five-membered heterocyclic ring that serves as the central scaffold. | Mimics the peptide backbone of Angiotensin II, providing the correct orientation for substituents. | nih.gov |
| Carboxylic Acid/Ester | An acidic group at the 5-position of the imidazole ring. | Interacts with key residues in the AT1 receptor binding pocket. Esters can act as prodrugs. | nih.gov |
| N-1 Substituent | Typically a biphenyl (B1667301) tetrazole or a similar acidic group linked by a methyl group. | Crucial for high-affinity binding to the AT1 receptor. | nih.gov |
| C-2 and C-4 Substituents | Alkyl, alkenyl, or hydroxyalkyl groups. | Fine-tune the potency, selectivity, and pharmacokinetic properties of the antagonist. | nih.gov |
The synthesis of potent Angiotensin II receptor antagonists from imidazole-5-carboxylate precursors involves several key chemical transformations. A critical step is the regioselective N-alkylation of the imidazole ring. jocpr.com For instance, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, a key intermediate for the drug Olmesartan (B1677269), is N-alkylated using a substituted biphenylmethyl bromide. jocpr.com
Other important transformations include:
Esterification/Hydrolysis: The carboxylate group is often manipulated. Esters can be used as protecting groups or to create prodrugs, which are later hydrolyzed in the body to the active carboxylic acid. nih.gov
Grignard Reactions: These are used to introduce substituents, such as hydroxyalkyl groups, onto the imidazole ring, which has been shown to enhance binding affinity to the AII receptor. jocpr.comnih.gov
Cyclization and Condensation: These reactions are fundamental in constructing the initial imidazole-4,5-dicarboxylate ring system from simpler acyclic precursors. jocpr.com
These synthetic strategies have been refined to develop economically viable and technically feasible routes for large-scale production of these important pharmaceutical intermediates. jocpr.com
Imidazole-5-carboxylate derivatives are instrumental in the lead optimization phase of drug discovery. nih.gov Through systematic structural modifications, researchers can explore the structure-activity relationships (SAR) to enhance the potency, selectivity, and pharmacokinetic profile of lead compounds.
Quantitative structure-activity relationship (QSAR) studies, both 2D and 3D, have been performed on imidazole-5-carboxylic acid analogs to correlate their chemical structures with their AT1 receptor antagonist activity. nih.gov These studies have identified key molecular descriptors, such as the number of chain atoms and hydrogen bond acceptors, that are beneficial for activity. nih.gov The insights gained from these models help in designing novel, more potent antihypertensive molecules. nih.gov For example, the introduction of 4-(1-hydroxyalkyl) groups on the imidazole ring was found to confer strong binding affinity to the AII receptor. nih.gov This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern pharmaceutical chemistry.
Utility in Developing Chemical Probes for Biological Systems and Mechanistic Studies
The structural versatility of imidazole derivatives makes them suitable for the development of chemical probes. nih.gov These probes are essential tools for studying biological systems and elucidating the mechanisms of action of drugs. By incorporating reporter groups such as fluorescent tags or reactive handles for click chemistry, imidazole-5-carboxylate scaffolds can be transformed into probes to visualize drug-target engagement in cells. nih.gov
For instance, a suitable linker position on a molecule can be identified to attach a fluorescent dye or a trans-cyclooctene (B1233481) (TCO) tag. nih.gov Such TCO-tagged probes can then be used in click-chemistry reactions to confirm direct binding to a target protein. nih.gov This approach provides direct evidence of target engagement and can be used to study the cellular distribution and dynamics of the interaction. The development of such molecular probes is a growing area of research, with imidazole-based structures offering a robust and adaptable platform. nih.gov
Broader Applications in Functional Materials Chemistry and Catalysis
Beyond pharmaceuticals, imidazole-5-carboxylate derivatives have applications in functional materials and catalysis. The imidazole ring and carboxylate groups are excellent coordinating ligands for metal ions, making them valuable building blocks for metal-organic frameworks (MOFs). researchgate.nettandfonline.com MOFs are crystalline materials with porous structures that have potential applications in gas storage, separation, and catalysis. researchgate.net 4,5-Imidazoledicarboxylic acid, a related derivative, is a multifunctional ligand with several potential donor atoms (two nitrogen and four oxygen atoms) that can form diverse and complex coordination polymers. researchgate.net
In the field of catalysis, the combination of a carboxylate and an imidazole group within the same molecule or assembly can lead to cooperative catalytic effects. acs.orgnih.gov For example, dipeptide-functionalized gold nanoparticles featuring carboxylate and imidazole groups have shown esterase-like activity. nih.gov In these systems, the carboxylate acts as a general base while a protonated imidazole acts as a general acid, leading to significant rate acceleration in hydrolysis reactions. acs.orgnih.gov This biomimetic approach, where synthetic catalysts emulate the active sites of enzymes, is a promising strategy for developing highly efficient and selective catalysts for a variety of chemical transformations.
Future Perspectives and Emerging Research Avenues for Methyl 1 Propan 2 Yl 1h Imidazole 5 Carboxylate
Innovations in Green Chemistry Approaches for Imidazole (B134444) Synthesis
The synthesis of imidazole derivatives is undergoing a paradigm shift, driven by the principles of green chemistry, which prioritize environmental sustainability, efficiency, and safety. For the synthesis of scaffolds like methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate, these innovative approaches promise to reduce waste, minimize energy consumption, and avoid hazardous reagents, making the production process more economically and environmentally viable.
Emerging green techniques are replacing traditional, often harsh, synthetic methods. Key innovations include the use of alternative energy sources such as microwave irradiation and ultrasound, the development of multi-component reactions (MCRs) in eco-friendly solvents, and the application of novel, reusable catalysts. mdpi.comresearchgate.netresearchgate.net
Microwave-Assisted Synthesis: This technique has revolutionized organic synthesis by dramatically reducing reaction times from hours to minutes. acs.orgingentaconnect.comderpharmachemica.com Microwave heating is efficient and uniform, often leading to higher yields and cleaner reaction profiles with fewer byproducts. acs.org For the imidazole core, one-pot, microwave-assisted procedures allow for the rapid assembly of complex structures from simple precursors. acs.orgnih.gov For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating the reactants under solvent-free conditions, showcasing a significant improvement over conventional methods. organic-chemistry.org
Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasonic irradiation provides mechanical and thermal energy to a reaction, enhancing reaction rates and yields. mdpi.comnih.gov This method is particularly effective for heterogeneous reactions and has been successfully applied to the synthesis of various imidazole derivatives. mdpi.comnih.gov Sonochemistry promotes milder reaction conditions, shorter reaction times, and reduces pollution and costs compared to traditional protocols. mdpi.com For example, the N-alkylation of the imidazole ring, a key step in synthesizing compounds like this compound, can be significantly accelerated, with reaction times decreasing from 48–96 hours to just 1–2 hours under ultrasonic irradiation. nih.gov
Multi-Component Reactions (MCRs) in Green Solvents: MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. wikipedia.orgresearchgate.net The Debus-Radziszewski imidazole synthesis is a classic example of an MCR. wikipedia.org Modern iterations of this reaction focus on using environmentally benign solvents like water or bio-based solvents such as ethyl lactate, often eliminating the need for a catalyst. tandfonline.comnih.gov These one-pot syntheses are atom-economical and minimize waste, aligning perfectly with the principles of green chemistry. medcraveonline.comasianpubs.org
The following table summarizes the advantages of these green synthetic methods over traditional approaches for imidazole synthesis.
| Method | Traditional Approach | Green Chemistry Approach | Advantages of Green Approach |
| Energy Source | Conventional heating (reflux) | Microwave, Ultrasound | Reduced reaction times, lower energy consumption, uniform heating nih.gov |
| Solvents | Volatile organic compounds (VOCs) | Water, Ethyl lactate, Ionic liquids, Solvent-free | Reduced environmental impact, improved safety tandfonline.comtandfonline.com |
| Catalysts | Homogeneous, often toxic catalysts | Heterogeneous, reusable catalysts (e.g., nano-particles, solid-supported acids) | Catalyst can be easily recovered and reused, minimizing waste mdpi.comrsc.org |
| Reaction Type | Multi-step synthesis | One-pot, Multi-component reactions (MCRs) | Increased efficiency, atom economy, reduced work-up steps organic-chemistry.orgresearchgate.net |
Advanced Derivatization Strategies for Novel Chemical Entity Generation
The imidazole-5-carboxylate scaffold serves as a versatile template for generating novel chemical entities with diverse pharmacological profiles. Advanced derivatization strategies focus on systematically modifying the core structure to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profiles.
Key positions for derivatization on the this compound scaffold include:
The N-1 position: The isopropyl group can be replaced with a wide range of alkyl, aryl, or heterocyclic moieties to probe interactions with specific binding pockets in biological targets.
The C-2 and C-4 positions: These positions on the imidazole ring are amenable to substitution, allowing for the introduction of various functional groups to modulate electronic properties and steric bulk.
The C-5 carboxylate group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a diverse array of amides, esters, or other bio-isosteric replacements.
Modern synthetic methodologies, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), C-H activation, and late-stage functionalization, are powerful tools for achieving these modifications with high precision and efficiency.
Integration of High-Throughput Screening and Computational Design for Analog Generation
The synergy between computational chemistry and high-throughput screening (HTS) has dramatically accelerated the drug discovery process. For the imidazole-5-carboxylate scaffold, these technologies enable the rapid design, synthesis, and evaluation of large libraries of analogs.
Computational Design: Molecular modeling techniques, such as docking and quantitative structure-activity relationship (QSAR) studies, can predict how modifications to the parent compound will affect its binding to a biological target. This in silico analysis helps prioritize the synthesis of compounds with the highest probability of success, saving time and resources.
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target. By creating a library of diverse derivatives of this compound, researchers can quickly identify "hit" compounds with desired activity. These hits can then be further optimized through iterative cycles of design and synthesis.
The table below illustrates a typical workflow integrating these technologies.
| Step | Activity | Description | Outcome |
| 1 | Target Identification | Identify a biological target (e.g., enzyme, receptor) relevant to a disease. | Validated target for drug discovery. |
| 2 | Computational Modeling | Use the structure of the target to computationally dock virtual libraries of imidazole-5-carboxylate analogs. | A prioritized list of virtual "hits" with predicted high binding affinity. |
| 3 | Combinatorial Synthesis | Synthesize a focused library of imidazole derivatives based on the computational predictions. | A physical library of novel compounds. |
| 4 | High-Throughput Screening | Screen the synthesized library against the biological target to measure activity. | Identification of active "hit" compounds. |
| 5 | Hit-to-Lead Optimization | Synthesize further analogs of the most promising hits to improve potency, selectivity, and drug-like properties. | Development of lead compounds for further preclinical testing. |
Exploration of New Chemical Space and Bio-isosteric Replacements around the Imidazole-5-Carboxylate Scaffold
To overcome challenges such as poor pharmacokinetic properties or off-target effects, researchers are exploring novel chemical space and bio-isosteric replacements for the imidazole-5-carboxylate core. Bio-isosteres are functional groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects.
For the imidazole-5-carboxylate scaffold, potential bio-isosteric replacements could include:
Replacing the imidazole ring: Other five-membered heterocycles such as oxazole, thiazole, pyrazole, or triazole could be explored to alter the electronic and hydrogen-bonding properties of the core.
Replacing the carboxylate group: The ester functionality can be substituted with other acidic groups or their mimics, such as tetrazoles, hydroxamic acids, or acylsulfonamides, which can offer different metabolic stability and target interactions.
By systematically exploring these replacements, medicinal chemists can expand the chemical diversity of the compound class, potentially leading to the discovery of new drug candidates with improved therapeutic profiles. This strategic exploration of chemical space is crucial for navigating the complexities of drug development and unlocking the full potential of the imidazole-5-carboxylate scaffold.
Q & A
What are the key considerations for optimizing the multi-step synthesis of methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate?
Basic Research Question
Synthesis optimization requires precise control of reaction parameters. Critical factors include:
- Reagent stoichiometry : Excess alkylating agents (e.g., isopropyl halides) ensure complete substitution at the imidazole nitrogen .
- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in heterogeneous reactions .
- Temperature control : Exothermic steps (e.g., cyclization) require gradual heating to avoid side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane resolves ester and unreacted intermediates .
How can spectroscopic and crystallographic data resolve contradictions in structural assignments?
Advanced Research Question
Discrepancies between NMR/IR and X-ray data often arise from dynamic equilibria (e.g., tautomerism) or crystallographic packing effects. Methodological approaches include:
- Variable-temperature NMR : Identifies tautomeric shifts by tracking proton signal splitting at low temperatures .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds) influencing solid-state structures .
- DFT calculations : Compare theoretical IR/NMR spectra with experimental data to validate conformers .
What computational strategies predict regioselectivity in substitution reactions of imidazole derivatives?
Advanced Research Question
Regioselectivity in alkylation or acylation can be modeled using:
- Frontier Molecular Orbital (FMO) theory : Identifies nucleophilic/electrophilic sites via HOMO-LUMO gaps .
- Reaction path sampling : Monte Carlo methods explore energy barriers for competing pathways (e.g., N1 vs. N3 alkylation) .
- Solvent effects : COSMO-RS simulations predict solvent-induced selectivity changes .
How do reaction conditions influence the stability of this compound?
Basic Research Question
Stability under varying conditions is assessed via:
- pH-dependent degradation studies : HPLC monitors ester hydrolysis rates in acidic/basic buffers .
- Thermogravimetric analysis (TGA) : Determines decomposition thresholds (>150°C in inert atmospheres) .
- Light exposure tests : UV-Vis spectroscopy tracks photodegradation products .
What methodologies characterize intermolecular interactions in crystalline forms of this compound?
Advanced Research Question
X-ray crystallography and computational tools elucidate packing motifs:
- Cambridge Structural Database (CSD) surveys : Compare with analogous imidazole esters to identify common motifs (e.g., π-π stacking) .
- Non-covalent interaction (NCI) plots : Visualize weak interactions (van der Waals, C–H···O bonds) using Multiwfn software .
- Powder XRD refinement : Rietveld analysis quantifies polymorphism risks .
How can mechanistic studies differentiate between competing pathways in imidazole functionalization?
Advanced Research Question
Isotopic labeling and kinetic studies clarify mechanisms:
- Deuterium tracing : Monitors H/D exchange at reactive sites (e.g., N–H protons) via mass spectrometry .
- Eyring plots : Calculate activation parameters (ΔH‡, ΔS‡) to distinguish concerted vs. stepwise mechanisms .
- In situ IR spectroscopy : Tracks intermediate formation (e.g., nitrenes in azide reactions) .
What purification strategies maximize yield and purity for this ester derivative?
Basic Research Question
Effective purification involves:
- Flash chromatography : Optimize solvent polarity (e.g., 3:7 ethyl acetate/hexane) to separate ester from polar byproducts .
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences .
- HPLC-MS : Confirm purity (>98%) and detect trace impurities .
How are biological activity assays designed for structurally related imidazole carboxylates?
Advanced Research Question
Analog-based activity prediction methods include:
- Molecular docking : AutoDock Vina screens against target proteins (e.g., cytochrome P450 enzymes) using crystal structures .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC50 values .
- Metabolic stability assays : LC-MS/MS quantifies hepatic microsome degradation half-lives .
What analytical techniques validate the absence of tautomeric impurities in the final product?
Advanced Research Question
Tautomer detection requires:
- 13C NMR : Carboxylate and methyl carbons show distinct shifts for keto/enol forms .
- Raman spectroscopy : C=O and C–O vibrational bands differentiate ester vs. acid tautomers .
- Ion mobility spectrometry : Separates tautomeric ions based on collision cross-sections .
How do solvent and temperature affect the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
Systematic screening via Design of Experiments (DoE):
- Solvent dielectric constant : Polar aprotic solvents (DMF) enhance nucleophilicity in Suzuki-Miyaura couplings .
- Microwave-assisted synthesis : Reduces reaction times for Buchwald-Hartwig aminations at 100–120°C .
- Arrhenius analysis : Relates rate constants to activation energy in SNAr reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
